molecular formula C12H21N3O B1646272 (1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol

(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol

Cat. No.: B1646272
M. Wt: 223.31 g/mol
InChI Key: NXPIPMYHTZEJMF-UHFFFAOYSA-N
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Description

(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 4, a piperidinyl group at position 5, and a methanol group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The ethyl, methyl, and piperidinyl groups can be introduced through various alkylation reactions. For example, the ethyl group can be introduced using ethyl iodide in the presence of a base.

    Addition of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the source of the methanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group may enhance its binding affinity to certain targets, while the pyrazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-methyl-5-(4-piperidinyl)-1H-Pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

    1-ethyl-4-methyl-5-(4-piperidinyl)-1H-Pyrazole-3-amine: Similar structure but with an amine group instead of a methanol group.

Uniqueness

(1-Ethyl-4-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

(1-ethyl-4-methyl-5-piperidin-4-ylpyrazol-3-yl)methanol

InChI

InChI=1S/C12H21N3O/c1-3-15-12(9(2)11(8-16)14-15)10-4-6-13-7-5-10/h10,13,16H,3-8H2,1-2H3

InChI Key

NXPIPMYHTZEJMF-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)CO)C)C2CCNCC2

Canonical SMILES

CCN1C(=C(C(=N1)CO)C)C2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-(tert-butoxycarbonyl)-4-(1-ethyl-3-hydroxymethyl-4-methyl-(1H)-pyrazol-5-yl)piperidine (from Step C) using a procedure analogous to that described for Piperidine 8, Step F.
Name
1-(tert-butoxycarbonyl)-4-(1-ethyl-3-hydroxymethyl-4-methyl-(1H)-pyrazol-5-yl)piperidine
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reactant
Reaction Step One
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